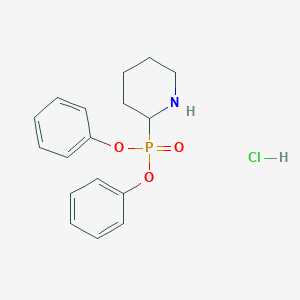

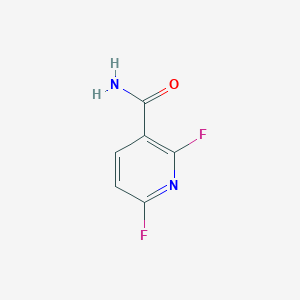

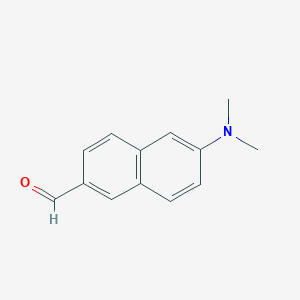

4-(Methylamino)-3-hexen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Methylamino)-3-hexen-2-one, also known as Methyl jasmonate, is a natural plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is synthesized in various plant tissues, including leaves, flowers, and fruits. Methyl jasmonate is a potent signaling molecule that regulates plant defense mechanisms against biotic and abiotic stresses. In recent years, it has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(Methylamino)-3-hexen-2-one jasmonate acts as a signaling molecule in plants by binding to specific receptors and activating defense mechanisms. It induces the expression of genes involved in the biosynthesis of secondary metabolites and the production of proteins that inhibit the growth of pests and pathogens. In humans, 4-(Methylamino)-3-hexen-2-one jasmonate is believed to exert its effects by modulating the activity of various enzymes and signaling pathways.

Biochemical and Physiological Effects

4-(Methylamino)-3-hexen-2-one jasmonate has various biochemical and physiological effects on plants and animals. In plants, it induces the production of volatile organic compounds that attract natural enemies of pests and pathogens. It also activates the synthesis of defense-related proteins, such as pathogenesis-related (PR) proteins. In animals, 4-(Methylamino)-3-hexen-2-one jasmonate has been shown to have anti-inflammatory and anti-cancer properties. It also has potential applications in wound healing and tissue regeneration.

Advantages and Limitations for Lab Experiments

4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. It can be easily synthesized or extracted from plant tissues, making it a cost-effective research tool. However, 4-(Methylamino)-3-hexen-2-one jasmonate has some limitations, including its volatility and sensitivity to light and heat. These factors can affect the accuracy and reproducibility of experiments.

Future Directions

4-(Methylamino)-3-hexen-2-one jasmonate has several potential future directions for research, including its applications in plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate can be used to enhance the production of secondary metabolites, such as alkaloids and flavonoids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate can be used as a natural pesticide and herbicide to reduce the use of synthetic chemicals. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate has potential applications in cancer therapy, wound healing, and tissue regeneration.

Conclusion

In conclusion, 4-(Methylamino)-3-hexen-2-one jasmonate is a natural plant hormone that has various scientific research applications in plant biotechnology, agriculture, and medicine. Its mechanism of action involves the activation of defense mechanisms and the modulation of various signaling pathways. 4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its volatility and sensitivity to light and heat. Future research on 4-(Methylamino)-3-hexen-2-one jasmonate has the potential to unlock its full potential in various fields.

Synthesis Methods

4-(Methylamino)-3-hexen-2-one jasmonate can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The chemical synthesis involves the reaction of 3-hexen-2-one with methylamine in the presence of a catalyst. Plant extraction involves the isolation of 4-(Methylamino)-3-hexen-2-one jasmonate from plant tissues using organic solvents. Microbial fermentation involves the use of microorganisms to produce 4-(Methylamino)-3-hexen-2-one jasmonate in large quantities.

Scientific Research Applications

4-(Methylamino)-3-hexen-2-one jasmonate has various scientific research applications, including plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate is used to induce plant defense mechanisms against pests and diseases. It is also used to stimulate the production of secondary metabolites, such as flavonoids and alkaloids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate is used as a natural pesticide and herbicide. It is also used to enhance crop yield and quality. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate is being investigated for its potential anti-cancer and anti-inflammatory properties.

properties

CAS RN |

182362-48-7 |

|---|---|

Product Name |

4-(Methylamino)-3-hexen-2-one |

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(Z)-4-(methylamino)hex-3-en-2-one |

InChI |

InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3/b7-5- |

InChI Key |

NPUWOSUMTIUJKS-ALCCZGGFSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)C)/NC |

SMILES |

CCC(=CC(=O)C)NC |

Canonical SMILES |

CCC(=CC(=O)C)NC |

synonyms |

3-Hexen-2-one, 4-(methylamino)-, (Z)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)